4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzylidene group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution of the dichlorobenzylidene group may yield substituted triazole derivatives.
Scientific Research Applications
4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((2,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives, such as:
- 4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 2,4-Dichlorobenzylidene derivatives
- Other substituted triazole compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
478256-02-9 |
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Molecular Formula |
C16H12Cl2N4S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4S/c1-10-3-2-4-11(7-10)15-20-21-16(23)22(15)19-9-12-5-6-13(17)8-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+ |
InChI Key |
OVWFLEIDMNGHHG-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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